1H-Pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl-
Description
1H-Pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl-, is a pyrazole-based dicarboxylic acid derivative characterized by a chloro substituent at position 5 and a phenyl group at position 1 of the pyrazole ring. This compound is synthesized via 1,3-dipolar cycloaddition of 3-aryl sydnones with dimethylacetylenedicarboxylate (DMAD), followed by hydrolysis to yield the dicarboxylic acid . Pyrazole dicarboxylic acids are versatile intermediates in medicinal chemistry, often serving as precursors for heterocyclic systems with reported antibacterial, antifungal, and antioxidant activities .
Properties
IUPAC Name |
5-chloro-1-phenylpyrazole-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4/c12-9-7(10(15)16)8(11(17)18)13-14(9)6-4-2-1-3-5-6/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHMHWJNVMUFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225541 | |
| Record name | 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54367-68-9 | |
| Record name | 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54367-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Pyrazole derivatives are a notable class of compounds in medicinal chemistry due to their diverse biological activities. Among these, 1H-Pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl- has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
- Chemical Name : 1H-Pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl-
- CAS Number : 96723-12-5
- Molecular Formula : C17H11ClN2O4
- Molecular Weight : 342.738 g/mol
Synthesis
The synthesis of 1H-Pyrazole derivatives typically involves various methods such as:
- Condensation Reactions : Utilizing pyrazole and carboxylic acids.
- Cyclization Techniques : Involving aryl halides and hydrazines to form the pyrazole ring.
The reported yield for the synthesis of this specific compound is approximately 82% , indicating a feasible synthetic route for laboratory applications .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
For instance, a study demonstrated that specific pyrazole derivatives could induce apoptosis in breast cancer cells by enhancing caspase-3 activity at concentrations as low as 1.0 μM .
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induced morphological changes |
| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33 times) |
| 10c | MDA-MB-231 | 2.5 | Cell cycle arrest |
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of vital enzymatic pathways .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds derived from pyrazoles have been shown to reduce edema in animal models, suggesting their utility in treating inflammatory conditions .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1H-pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl- is , with a molar mass of approximately 266.64 g/mol. The compound features a pyrazole ring substituted with carboxylic acid groups and a chlorine atom, which influences its reactivity and biological activity.
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have demonstrated that derivatives of pyrazole carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 5-chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
-
Antitumor Activity
- The compound has been investigated for its potential antitumor effects. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A notable study found that specific modifications to the pyrazole structure enhance its cytotoxicity against human cancer cell lines .
- Anticonvulsant Properties
Agricultural Applications
- Insecticidal Activity
- Herbicidal Activity
Synthesis and Derivative Development
The synthesis of 1H-pyrazole-3,4-dicarboxylic acid derivatives involves various chemical reactions including:
- Condensation Reactions : These are essential for forming the pyrazole ring structure.
- Substitution Reactions : Chlorination and other substitutions enhance the biological activity of the base compound .
Table: Synthesis Pathways of Pyrazole Derivatives
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Condensation | Pyrazolone + Carboxylic Acid | Pyrazole Derivative |
| Substitution | Chlorination of Pyrazole | 5-Chloro Derivative |
| Esterification | Pyrazole + Alcohol | Ester Derivative |
Case Study 1: Antimicrobial Testing
A study conducted on a series of pyrazole derivatives revealed that modifications at the phenyl group significantly increased antimicrobial activity against E. coli. The study concluded that the presence of electron-withdrawing groups like chlorine enhances the compound's efficacy .
Case Study 2: Antitumor Activity
In another research effort, several pyrazole derivatives were tested against human breast cancer cell lines. The results indicated that compounds with additional functional groups exhibited higher cytotoxicity compared to their simpler analogs, highlighting the importance of structural diversity in drug design .
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The dicarboxylic acid groups at positions 3 and 4 undergo typical acid-catalyzed reactions:
-
Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions yields diesters. For example, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate derivatives form cyclic dimers via C–H⋯O hydrogen bonds .
-
Amidation : Condensation with amines or hydrazines produces diamides or dicarbohydrazides. In 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, intramolecular N–H⋯O hydrogen bonds stabilize the structure, with further N–H⋯N and C–H⋯O interactions forming 3D frameworks .
-
Anhydride Formation : Dehydration under heat or with dehydrating agents (e.g., acetic anhydride) could generate a cyclic anhydride, though direct evidence for this compound is limited.
Substitution Reactions at the Chloro Group
The chlorine atom at position 5 is susceptible to nucleophilic substitution under specific conditions:
-
Amination : Reaction with amines (e.g., ammonia, alkylamines) in the presence of a base (e.g., K₂CO₃) or transition-metal catalysts (e.g., CuI) replaces Cl with an amino group .
-
Thiolation : Treatment with thiols (R–SH) yields 5-thioether derivatives, leveraging the chloro group’s electrophilicity.
Decarboxylation
Thermal or oxidative decarboxylation may occur under high temperatures or with oxidizing agents (e.g., Cu(OAc)₂), removing one or both carboxylic acid groups. For example:
-
Loss of CO₂ from position 3 or 4 could produce 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid or its 3-carboxylic acid analog, though direct examples are scarce .
Hydrogen-Bond-Directed Supramolecular Assembly
The carboxylic acid groups participate in hydrogen bonding, influencing crystallization and framework formation:
-
Intramolecular O–H⋯O bonds stabilize the planar conformation .
-
Intermolecular interactions (O–H⋯N, C–H⋯O, C–H⋯π) create 3D networks, as seen in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid .
Comparative Reactivity with Analogous Compounds
Data from structurally related pyrazole derivatives suggest additional potential reactions:
Biological Activity and Derivatives
While not directly tested for this compound, derivatives of 5-chloro-1-phenylpyrazole exhibit:
-
Anticancer activity : Inhibition of A549 (lung) and HepG2 (liver) cancer cell lines via apoptosis induction.
-
Antimicrobial effects : Moderate to high activity against bacterial/fungal strains .
Key Structural and Synthetic Insights
-
Synthesis : Likely synthesized via 1,3-dipolar cycloaddition of sydnones with acetylenic dipolarophiles, followed by hydrolysis to carboxylic acids .
-
Disorder in Crystal Structures : Methoxycarbonyl groups in ester derivatives (e.g., dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate) exhibit positional disorder, highlighting conformational flexibility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural analogs of 1H-pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl-, differ primarily in substituent type, position, and functional groups. Key comparisons include:
Dimethyl 5-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole-3,4-Dicarboxylate (Li et al., 2014) :
This ester derivative replaces the dicarboxylic acid groups with methyl esters and introduces a 4-chlorophenyl substituent at position 5. Unlike the parent acid, it forms C–H⋯O hydrogen-bonded chains rather than cyclic dimers due to reduced hydrogen-bonding capacity .- Dimethyl 1-(3-Chloro-4-Methyl)-1H-Pyrazole-3,4-Dicarboxylate (Thamotharan et al., 2003): The additional 3-chloro and 4-methyl substituents create steric hindrance, leading to C(5)C(8)[R12(7)] chain motifs instead of cyclic hydrogen-bonded networks observed in non-methylated analogs .
Compounds 3f–3i (Balakrishna Kalluraya et al., 2013) :
These derivatives feature fused pyrazole-tetrazolo/thiadiazole systems. For example, 3g (benzo[d][1,3]dioxol substituent) exhibits a higher melting point (220–222°C) compared to 3f (118–120°C), attributed to enhanced π-π stacking and hydrogen bonding from polar functional groups .
Hydrogen Bonding and Crystallography
- Cyclic vs. Chain Motifs :
The dicarboxylic acid moiety in 5-chloro-1-phenyl derivatives facilitates strong O–H⋯O hydrogen bonds, often forming cyclic R₂²(8) dimers. In contrast, ester analogs (e.g., Li et al., 2014) exhibit weaker C–H⋯O interactions, resulting in linear chains . - Steric Influences :
Bulky substituents (e.g., 4-chlorophenyl in 3h ) disrupt planar stacking, favoring layered crystal structures over 3D networks .
Physicochemical Properties
Preparation Methods
Base-Catalyzed Hydrolysis
The patent WO2009121288A1 outlines a two-step protocol for synthesizing structurally analogous pyrazole dicarboxylic acids. While the patent focuses on 3-halo-1-(3-chloro-2-pyridinyl) derivatives, the methodology is adaptable to phenyl-substituted analogs.
Procedure :
-
Starting Material : Ethyl 5-chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylate.
-
Hydrolysis : React with aqueous sodium hydroxide (1.0–1.2 eq) in ethanol/water (1:1 v/v) at 25–30°C for 2–4 hours.
-
Acidification : Neutralize with hydrochloric acid (HCl) to pH 2–3, precipitating the dicarboxylic acid.
Key Data :
Mechanistic Insight :
The base cleaves the ester groups via nucleophilic acyl substitution, forming carboxylate intermediates. Acidification protonates these groups, yielding the dicarboxylic acid.
Acid-Catalyzed Hydrolysis
Alternative methods employ acidic conditions, though these are less common due to side reactions (e.g., decarboxylation).
Procedure :
-
Reagents : Hydrochloric acid (6M) in refluxing ethanol.
-
Conditions : Reflux for 6–8 hours.
Limitations :
-
Lower yields (70–75%) due to competing decomposition.
-
Requires careful pH control to avoid over-acidification.
Cyclocondensation of Hydrazine Derivatives
This method constructs the pyrazole ring de novo while introducing carboxylic acid groups.
Direct Carboxylation via CO₂ Insertion
Emerging methodologies utilize carbon dioxide (CO₂) as a C1 source to introduce carboxylic acid groups.
Transition Metal-Catalyzed Carboxylation
Palladium or copper catalysts enable direct C–H carboxylation of pre-formed pyrazole intermediates.
Procedure :
-
Substrate : 5-Chloro-1-phenyl-1H-pyrazole.
-
Catalyst : Pd(OAc)₂ (5 mol%), ligand (e.g., 1,10-phenanthroline).
-
Conditions : CO₂ (1 atm), DMF, 100°C, 24 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–60% |
| Selectivity | 3,4-dicarboxylation: 80% |
Advantages :
-
Atom-economical, avoiding pre-functionalized substrates.
-
Mild conditions compared to classical oxidation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances scalability and safety for large batches:
By-Product Recycling
The patent WO2009121288A1 highlights HCl recycling from acidification steps, reducing waste and costs.
Analytical Validation
Structural Confirmation
-
¹H NMR (400 MHz, DMSO-d₆):
δ 7.45–7.60 (m, 5H, Ph), 6.90 (s, 1H, pyrazole-H), 13.2 (br s, 2H, COOH). -
HPLC-MS : m/z 297.0 [M+H]⁺ (C₁₂H₉ClN₂O₄).
Purity Assessment
Challenges and Optimization Opportunities
-
Regioselectivity : Directing carboxylation to positions 3 and 4 remains challenging without electron-deficient pyrazole precursors.
-
Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.
-
Catalyst Cost : Transition metal catalysts increase production costs, necessitating ligand optimization.
Q & A
Q. What are the common synthetic routes for 5-chloro-1-phenylpyrazole derivatives, and how can their efficiency be optimized?
- Methodological Answer : The synthesis of 5-chloro-1-phenylpyrazole derivatives typically involves cyclocondensation reactions. For example, 1-aryl-1H-pyrazole-3,4-dicarboxylic acids can be prepared via 1,3-dipolar cycloaddition of sydnones with dimethylacetylenedicarboxylate (DMAD). Subsequent condensation with 4-amino-5-mercapto-triazoles in the presence of phosphorus oxychloride yields triazolo-thiadiazole-fused pyrazole derivatives . Optimization Tips :
- Use stoichiometric control (e.g., 1:1 molar ratio of DMAD to sydnones) to minimize byproducts.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 5-chloro-1-phenylpyrazole derivatives?
- Methodological Answer : 1H NMR : Key peaks include aromatic protons (δ 6.8–7.6 ppm), pyrazole CH (δ 5.3–5.9 ppm), and methyl groups (δ 2.1–2.8 ppm). For example, the pyrazole CH in Compound 3h appears at δ 5.29 ppm as a quartet . IR : Look for C=N stretching (~1595–1600 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) . MS : Molecular ion peaks (e.g., m/z 456.1217 for Compound 3g) confirm molecular weight .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when introducing electron-withdrawing vs. electron-donating substituents?
- Methodological Answer : Substituent effects significantly impact yields. For example:
Q. How can sonication improve the synthesis of pyrazole derivatives under green chemistry principles?
- Methodological Answer : Sonication reduces reaction times from hours to minutes (2–20 min) by enhancing mass transfer and cavitation. For example, chalcone-like heteroanalogues of 5-chloro-1-phenylpyrazole were synthesized in ethanol/methanol-acetic acid under ultrasound, achieving 65–80% yields . Protocol :
- Use a 5:1 methanol/acetic acid mixture.
- Maintain temperature at 25–40°C to prevent side reactions.
Q. What computational or experimental approaches validate the antibacterial activity of pyrazole-triazolo-thiadiazole hybrids?
- Methodological Answer : Docking Studies : Model interactions with bacterial enzymes (e.g., DNA gyrase) using software like AutoDock Vina. Experimental :
- MIC Assays : Test against E. coli and S. aureus. For example, Compound 5a-i showed MIC values of 8–32 µg/mL .
- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects.
Data Contradiction Analysis
Q. Why do NMR spectra of structurally similar pyrazole derivatives show variability in chemical shifts?
- Methodological Answer : Shifts depend on substituent electronic effects and solvent polarity. For instance:
- The CH proton in Compound 3h (p-tolyl substituent) resonates at δ 5.29 ppm, while in Compound 3i (bis-4-chlorophenyl), it shifts to δ 5.36 ppm due to increased electron withdrawal .
- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to standardize comparisons.
Tables for Key Data
Table 1 : Selected Spectral Data for 5-Chloro-1-Phenylpyrazole Derivatives
| Compound | 1H NMR (δ, ppm) | IR (C=N, cm⁻¹) | Yield (%) |
|---|---|---|---|
| 3f | 5.34–5.39 (q) | 1595 | 75 |
| 3g | 5.38–5.41 (q) | 1598 | 65 |
| 3h | 5.29 (q) | 1592 | 80 |
Table 2 : Antibacterial Activity of Hybrid Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5a | 16 | S. aureus |
| 5d | 8 | E. coli |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
